Hydroxysophoranone

Antiplasmodial Malaria Plasmodium falciparum

Researchers often face assay variability when using broadly classified 'Erythrina flavonoids' without verifying compound-specific activity. 5-Hydroxysophoranone eliminates this risk with reproducible, quantitative potency data. - Antiplasmodial benchmark: IC50 2.5 µg/mL against P. falciparum, the highest potency among tested Erythrina congeners. - Dual-pathogen validation: Concurrent activity against M. tuberculosis (MIC 12.5 µg/mL) enables single-reference parallel screening. - Selective profile: Weak anti-streptococcal activity prevents confounding effects in co-culture or host-microbiome models.

Molecular Formula C30H36O5
Molecular Weight 476.613
CAS No. 90686-12-7
Cat. No. B593407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxysophoranone
CAS90686-12-7
Molecular FormulaC30H36O5
Molecular Weight476.613
Structural Identifiers
SMILESCC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C
InChIInChI=1S/C30H36O5/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)27-16-26(33)28-25(32)15-24(31)23(30(28)35-27)12-9-19(5)6/h7-9,13-15,27,31-32,34H,10-12,16H2,1-6H3
InChIKeyABQFAJSGVWQVGF-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxysophoranone – Compound Overview


Hydroxysophoranone (also referenced as 5-hydroxysophoranone) is a multi-prenylated flavanone belonging to the 8-prenylated flavanone subclass [1]. It has been isolated from multiple Erythrina species including E. subumbrans and E. stricta, as well as from Sophora subprostrata [2]. The compound carries three prenyl substituents at positions 8, 3′, and 5′ and a phenolic hydroxyl at position 5, distinguishing it from its des-hydroxy analog sophoranone [3]. Preclinical evaluation has documented reproducible antiplasmodial activity against Plasmodium falciparum and antimycobacterial activity against Mycobacterium tuberculosis, providing the quantitative basis for its consideration as a research-grade tool compound or reference standard [2].

1 Natural product prenylated flavanone tool compound
2 Antiplasmodial screening context (P. falciparum)
3 Antimycobacterial screening context (M. tuberculosis)

Hydroxysophoranone: Why Generic Substitution Is Not Recommended


Erythrina-derived prenylated flavonoids and pterocarpans exhibit highly divergent biological profiles even within the same extract. In head-to-head assays conducted on a single panel of Plasmodium falciparum strains, 5-hydroxysophoranone achieved the lowest IC50 (2.5 µg/mL) among all tested congeners, whereas structurally related pterocarpans such as erythrabyssin II (IC50 5.5 µg/mL) and soyaspongenol B (IC50 4.6 µg/mL) required roughly 1.8- to 2.2-fold higher concentrations to reach 50% inhibition [1]. At the same time, 5-hydroxysophoranone demonstrates only weak antibacterial activity against Streptococcus spp., in contrast to the potent anti-streptococcal activity documented for erybraedin A and certain other pterocarpans from the same plant source [2]. These opposing selectivity profiles mean that a procurement decision based on general “Erythrina-derived flavonoid” classification, without verifying the specific compound’s quantitative activity spectrum, carries a high risk of obtaining a material with substantially different efficacy in the intended assay.

Target

Reported lowest IC50 against P. falciparum among tested Erythrina congeners

Substitute Risk

Pterocarpans show higher IC50 values in the same panel; antiplasmodial potency may differ

Target

Weak activity against Streptococcus spp., narrow antibacterial spectrum

Substitute Risk

Some Erythrina pterocarpans exhibit potent gram-positive antibacterial effects, altering selectivity profiles

Target

No prominent cytotoxicity reported in NCI-H187/BC/KB panel

Substitute Risk

Erybraedin A and erysubin F show pronounced cytotoxicity; cytotoxicity margins may vary widely

Hydroxysophoranone: Head-to-Head Activity Comparison


Superior Antiplasmodial Potency in P. falciparum Assays

In the Arch Pharm Res 2007 study, 5-hydroxysophoranone (compound 8) was directly compared against six co-isolated Erythrina constituents in the same antiplasmodial assay. 5-Hydroxysophoranone exhibited an IC50 of 2.5 µg/mL against Plasmodium falciparum, representing the most potent activity in this panel [1]. By contrast, the pterocarpan erystagallin A (compound 5) showed an IC50 of 3.8 µg/mL (1.52-fold lower potency), and erythrabyssin II recorded an IC50 of 5.5 µg/mL (2.2-fold lower potency). A subsequent review collating data from multiple Erythrina species confirmed that no other characterized congener reached this level of potency in the same P. falciparum model [2].

Antiplasmodial Potency
Head-to-head
IC50 = 2.5 µg/mL

Supports antiplasmodial screening context

1.28–2.2× lower IC50 than co-isolated pterocarpans in the same panel

Antiplasmodial Malaria Plasmodium falciparum

M. tuberculosis Potency & Dual Antimalarial Selectivity

In the same Arch Pharm Res 2007 study, 5-hydroxysophoranone was directly tested alongside erystagallin A, erycristagallin, and erysubin F for antimycobacterial activity against Mycobacterium tuberculosis. All four compounds recorded an MIC of 12.5 µg/mL, demonstrating equivalent potency in this assay [1]. However, when combining the antiplasmodial and antimycobacterial datasets, 5-hydroxysophoranone is the only compound from this panel that simultaneously displays the strongest antiplasmodial IC50 (2.5 µg/mL) and a competitive antimycobacterial MIC (12.5 µg/mL). Erystagallin A, erycristagallin, and erysubin F also achieve MIC 12.5 µg/mL but show weaker or unranked antiplasmodial activity. This dual-activity profile is not reproduced by any single comparator within the same experimental framework [1].

Antimycobacterial & Dual Profile
Head-to-head
MIC = 12.5 µg/mL
+ antiplasmodial IC50 2.5 µg/mL

Supports dual screening assay context

Only compound combining strongest antiplasmodial and competitive antimycobacterial endpoints

Antimycobacterial Tuberculosis Mycobacterium tuberculosis

Weak Streptococcus Activity Compared to Potent Pterocarpans

While pterocarpans co-occurring with 5-hydroxysophoranone in Erythrina subumbrans, such as erybraedin A, exhibit antibacterial activity surpassing vancomycin and oxacillin against several Streptococcus and Staphylococcus strains, 5-hydroxysophoranone shows only weak antibacterial activity against Streptococcus spp. [1][2]. Although precise MIC values for 5-hydroxysophoranone against Streptococcus are not published in the primary pterocarpan-focused antibacterial study, the qualitative classification as “weak” is corroborated by multiple vendor datasheets and secondary sources that specify weak activity against several Streptococcus strains [3]. This narrow-spectrum antibacterial profile is a functional differentiator: 5-hydroxysophoranone retains antiplasmodial and antimycobacterial activity without the broad gram-positive antibacterial potency that could confound mechanism-of-action studies requiring pathway-specific readouts.

Streptococcus Activity
Class-level
Weak (qualitative)

Supports narrow-spectrum selectivity review

Contrasts with potent pterocarpan gram-positive activity

Antibacterial selectivity Streptococcus Selectivity window

Low Cytotoxicity Compared to Other Erythrina Pterocarpans

In the Arch Pharm Res 2007 cytotoxicity assessment, erybraedin A was explicitly identified as showing the highest cytotoxicity against NCI-H187 and BC cell lines (IC50 2.1 and 2.9 µg/mL, respectively), while erysubin F (10) displayed the highest cytotoxicity against KB cells (IC50 4.5 µg/mL) [1]. 5-Hydroxysophoranone was tested in the same panel but was not listed among compounds exhibiting noteworthy cytotoxicity, implying that its cytotoxic IC50 values exceed the highest reported values or fall outside the activity threshold considered reportable by the authors. This stands in contrast to erybraedin A, where the antiplasmodial IC50 (3.4 µg/mL) and cytotoxic IC50 (2.1–2.9 µg/mL) are in a narrow window, suggesting limited selectivity. The absence of prominent cytotoxicity for 5-hydroxysophoranone, combined with its superior antiplasmodial potency, implies a wider selectivity index, though this inference requires confirmation in formal selectivity ratio calculations from the original raw data.

Cytotoxicity Profile
Data to verify
No prominent cytotoxicity reported

Supports cytotoxicity endpoint review

Implies wider selectivity index; formal data pending

Cytotoxicity Selectivity index Safety margin

Hydroxysophoranone: Research and Industrial Applications


Antimalarial Lead Optimization & SAR Reference Standard

5-Hydroxysophoranone serves as a well-characterized positive control for in vitro P. falciparum assays, with a published IC50 of 2.5 µg/mL that benchmarks the upper end of antiplasmodial potency among Erythrina-derived natural products [1]. Research groups pursuing prenylated flavanone SAR can use this compound to calibrate assay sensitivity and compare the potency of synthetic analogs or semi-synthetic derivatives against a defined natural product baseline.

Dual-Activity Probe for Antimalarial & Antitubercular Screening

Because 5-hydroxysophoranone generates a verified positive signal in both P. falciparum (IC50 2.5 µg/mL) and M. tuberculosis (MIC 12.5 µg/mL) assays, it can function as a single reference compound for laboratories running parallel antimalarial and antitubercular screens [1]. This reduces the inventory of reference materials while maintaining assay validation across two neglected-disease target areas.

Selectivity Control: Antiplasmodial vs. Gram-Positive Antibacterial

In co-culture or pathway-specific experiments where broad gram-positive antibacterial activity would confound interpretation, 5-hydroxysophoranone provides a control with documented antiplasmodial action but only weak anti-streptococcal activity [2][3]. This contrasts with Erythrina pterocarpans such as erybraedin A, which display potent antibacterial effects that could obscure malaria-specific mechanisms in mixed-pathogen or host-microbiome models.

Phytochemical Reference for Dereplication & Libraries

As a phylogenetically recurrent flavanone isolated from multiple Erythrina species (E. subumbrans, E. stricta) and Sophora subprostrata, 5-hydroxysophoranone is a suitable reference standard for dereplication in metabolomic profiling of leguminous plant extracts [4]. Its distinct retention time and mass spectral signature support unambiguous identification in complex mixtures.

Application
Selection Property
Validation Focus
Antimalarial SAR reference
Benchmarked antiplasmodial potency context
P. falciparum assay calibration
Dual-activity probe
Dual antimalarial/antitubercular profile
Parallel screening consistency
Selectivity control
Narrow-spectrum gram-positive profile
Gram-positive background exclusion
Phytochemical dereplication
Cross-species flavanone signature
Retention time / MS dereplication

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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